molecular formula C9H16O B3051184 2-ethylcycloheptan-1-one CAS No. 3183-41-3

2-ethylcycloheptan-1-one

Cat. No.: B3051184
CAS No.: 3183-41-3
M. Wt: 140.22 g/mol
InChI Key: NAFAJFUPGSGMJP-UHFFFAOYSA-N
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Description

2-Ethylcycloheptan-1-one is an organic compound with the molecular formula C9H16O It is a cyclic ketone characterized by a seven-membered ring with an ethyl group attached to the second carbon atom

Scientific Research Applications

2-Ethylcycloheptan-1-one has diverse applications in scientific research:

Safety and Hazards

2-Ethylcycloheptanone is classified under GHS07 for safety . The hazard statements include H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Future Directions

Cycloheptanone, a related compound, is used as a precursor for the synthesis of pharmaceuticals . It is also used in the preparation of fragrances and certain polymers . Future research may explore similar applications for 2-Ethylcycloheptanone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylcycloheptan-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethylcycloheptanol with an oxidizing agent like potassium dichromate can yield this compound. Another method involves the Friedel-Crafts acylation of cycloheptane with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts like palladium on carbon (Pd/C) are often employed to facilitate the oxidation process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylcycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction with agents like sodium borohydride or lithium aluminum hydride converts it to 2-ethylcycloheptanol.

    Substitution: Halogenation reactions can introduce halogen atoms into the ring, forming compounds like 2-ethyl-3-chlorocycloheptan-1-one.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), Lewis acids (AlCl3).

Major Products:

Mechanism of Action

The mechanism of action of 2-ethylcycloheptan-1-one in biological systems involves its interaction with cellular targets. It can modulate enzyme activity and receptor binding, leading to various physiological effects. The compound’s cyclic structure allows it to fit into specific binding sites, influencing molecular pathways and cellular responses .

Comparison with Similar Compounds

    Cycloheptanone: A seven-membered ring ketone without the ethyl group.

    2-Methylcycloheptan-1-one: Similar structure with a methyl group instead of an ethyl group.

    Cyclooctanone: An eight-membered ring ketone.

Uniqueness: 2-Ethylcycloheptan-1-one is unique due to the presence of the ethyl group, which influences its reactivity and physical properties.

Properties

IUPAC Name

2-ethylcycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-8-6-4-3-5-7-9(8)10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFAJFUPGSGMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80958075
Record name 2-Ethylcycloheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3183-41-3, 36875-26-0
Record name NSC17220
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethylcycloheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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